YIL781
Overview
Description
YIL 781: is a selective antagonist of the ghrelin receptor, specifically targeting the growth hormone secretagogue receptor 1a (GHS-R1a). This compound has shown promise in improving glucose homeostasis both in vivo and in vitro by blocking the secretion of ghrelin .
Scientific Research Applications
YIL 781 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ghrelin receptor and its role in various physiological processes.
Biology: Investigated for its effects on glucose metabolism and insulin secretion.
Medicine: Potential therapeutic applications in treating metabolic disorders such as diabetes and obesity.
Industry: Used in the development of new drugs targeting the ghrelin receptor.
Mechanism of Action
Target of Action
YIL781, also known as 6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one, is a potent and orally active antagonist of the ghrelin receptor (GHS-R1a) with a Ki value of 17 nM . The ghrelin receptor plays a crucial role in stimulating appetite and is a potential target for anti-obesity drug development .
Mode of Action
This compound inhibits the calcium response induced by ghrelin, a hormone that stimulates appetite . This inhibition occurs with pIC50 values of 7.90 and 8.27, indicating a strong antagonistic effect . By blocking the action of ghrelin, this compound can potentially suppress appetite and contribute to weight loss .
Biochemical Pathways
This compound’s action on the ghrelin receptor influences several biochemical pathways. Ghrelin normally acts on its receptor to stimulate hunger and increase food intake. By antagonizing this receptor, this compound can disrupt these pathways and reduce appetite . Additionally, this compound may exhibit selectivity for ghrelin receptor conformations engaging internalization compared to calcium signaling pathways .
Result of Action
The primary result of this compound’s action is an improvement in glucose homeostasis in rats . This is likely due to the reduction in appetite and food intake caused by blocking the ghrelin receptor . Additionally, this compound has been shown to attenuate the ghrelin-induced hyperglycemic effect .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of YIL 781 involves multiple steps, including the formation of a quinazolinone core structure. The key steps include:
Formation of the Quinazolinone Core: This involves the reaction of 4-fluorophenol with 2-chloro-3-methylquinazolin-4(3H)-one under basic conditions.
Introduction of the Piperidine Moiety: The intermediate product is then reacted with (3S)-1-(1-methylethyl)-3-piperidinylmethanol in the presence of a suitable base to form the final product.
Industrial Production Methods: : Industrial production of YIL 781 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : YIL 781 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: YIL 781 can undergo substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups .
Comparison with Similar Compounds
Similar Compounds
Anamorelin: Another ghrelin receptor antagonist with similar effects on glucose metabolism.
Relamorelin: A ghrelin receptor agonist used for different therapeutic purposes.
Capromorelin: A growth hormone secretagogue with a different mechanism of action.
Uniqueness of YIL 781: : YIL 781 is unique in its high selectivity for the ghrelin receptor and its ability to improve glucose homeostasis without significantly affecting other receptors. This makes it a valuable tool for studying the ghrelin receptor and its role in metabolic processes .
Properties
IUPAC Name |
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKXOBMDEXCHHD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.